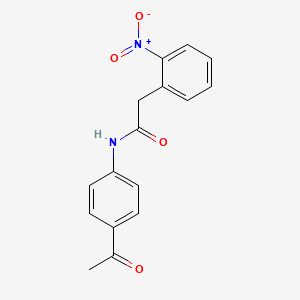
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine, also known as NBMPR, is a potent and selective inhibitor of the human equilibrative nucleoside transporter 1 (hENT1). It has been extensively studied for its potential applications in cancer therapy and in the treatment of viral infections.
Mecanismo De Acción
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine inhibits the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for the uptake of nucleosides into cells. This inhibition leads to a decrease in the uptake of nucleosides into cancer cells and a subsequent decrease in DNA synthesis, ultimately leading to cell death. In addition, N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been shown to inhibit the replication of several viruses by blocking the entry of nucleosides into infected cells.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been shown to have a number of biochemical and physiological effects. In cancer cells, N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine inhibits DNA synthesis, leading to cell death. In addition, N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus type 1. N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine in lab experiments is its potency and selectivity for hENT1. This allows for specific inhibition of nucleoside uptake into cells, making it a useful tool for studying the role of nucleosides in cellular processes. However, one limitation of using N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for research on N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of interest is the development of more potent and selective inhibitors of hENT1, which could have potential applications in cancer therapy and the treatment of viral infections. Finally, the role of hENT1 in other cellular processes, such as inflammation and immune function, could be further explored using N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine as a tool.
Métodos De Síntesis
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine can be synthesized using a variety of methods, including the reaction of 4-nitrobenzyl chloride with N-ethyl-2-methyl-2-propen-1-amine in the presence of a base such as sodium hydroxide. Other methods include the reaction of 4-nitrobenzyl chloride with N-ethyl-2-methyl-2-propen-1-amine in the presence of a catalyst such as triethylamine, or the reaction of 4-nitrobenzyl chloride with N-ethyl-2-methyl-2-propen-1-amine in the presence of a solvent such as dichloromethane.
Aplicaciones Científicas De Investigación
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been extensively studied for its potential applications in cancer therapy and in the treatment of viral infections. It has been shown to inhibit the uptake of nucleosides into cancer cells, leading to cell death. In addition, N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus type 1.
Propiedades
IUPAC Name |
N-ethyl-2-methyl-N-[(4-nitrophenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-14(9-11(2)3)10-12-5-7-13(8-6-12)15(16)17/h5-8H,2,4,9-10H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVQBDLZDTVALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5431876 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5689478.png)
![(4R)-N-ethyl-4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-[(5-methyl-2-thienyl)methyl]-L-prolinamide](/img/structure/B5689483.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)


![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)
![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)
![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)

